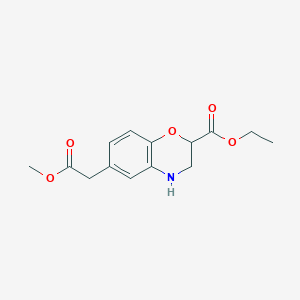

![molecular formula C19H20N2O2 B2496601 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-37-6](/img/structure/B2496601.png)

4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

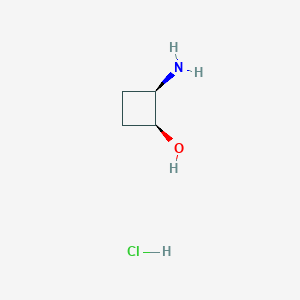

4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C19H20N2O2 and its molecular weight is 308.381. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

A series of substituted benzamides, structurally related to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been designed and synthesized for their potential anticancer activity. These compounds demonstrated moderate to excellent anticancer effects against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives showed higher activity compared to the reference drug, etoposide, suggesting the significance of the 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide scaffold in anticancer drug design (Ravinaik et al., 2021).

Antiproliferative Agents

Novel quinuclidinone derivatives, similar in structure to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been synthesized and evaluated as potential antiproliferative agents. These compounds were prepared using a common intermediate and showed potent anticancer activity in cell viability assays, highlighting the therapeutic potential of this chemical class (Soni et al., 2015).

Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, has revealed substantial anti-acetylcholinesterase activity. These studies indicate that the presence of a bulky benzamide moiety significantly enhances activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

Histone Deacetylase Inhibition

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, similar in functional groups to 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, has been discovered as an orally active histone deacetylase inhibitor. It exhibits selective inhibition of HDACs 1-3 and 11, demonstrating significant antitumor activity and suggesting its potential as an anticancer drug (Zhou et al., 2008).

Chemical Synthesis and Polymerization

Studies on the controlled radical polymerization of acrylamide containing L-phenylalanine moiety, a process relevant to the structural framework of 4-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide, have been conducted. These investigations highlight the utility of such chemical structures in polymer science, particularly in the synthesis of homopolymers with controlled molecular weight and polydispersity, which could have various industrial and pharmaceutical applications (Mori et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as apixaban, is activated factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Apixaban has an inhibitory constant of 0.08 nM for human FXa, demonstrating a selectivity for FXa over other human coagulation proteases that is greater than 30,000-fold .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This binding results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase- and clot-bound FXa activity .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation . Although apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation . This disruption of the coagulation cascade affects downstream effects such as clot formation.

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction in thrombin generation, leading to a decrease in clot formation . This makes apixaban effective in the prevention and treatment of various thromboembolic diseases .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by factors such as the presence of other drugs, which could potentially interact with apixaban . Apixaban has a low potential for drug-drug interactions .

Analyse Biochimique

Biochemical Properties

4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is known to be a direct inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

In cellular processes, this compound indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular function can influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, specifically with the enzyme FXa . By inhibiting FXa, it can exert effects at the molecular level, including changes in gene expression related to coagulation.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits a rapid onset of inhibition of FXa . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Dose-dependent antithrombotic efficacy has been demonstrated in pre-clinical studies .

Metabolic Pathways

The metabolic pathways of this compound involve renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Propriétés

IUPAC Name |

4-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-14-5-7-15(8-6-14)19(23)20-16-9-11-17(12-10-16)21-13-3-2-4-18(21)22/h5-12H,2-4,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMMIZOROJOBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(thiophene-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2496520.png)

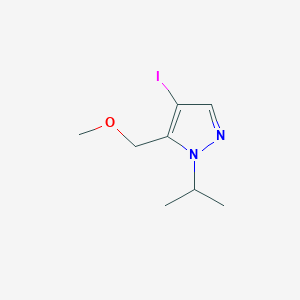

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

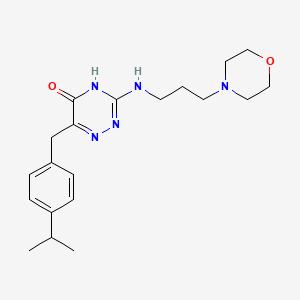

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

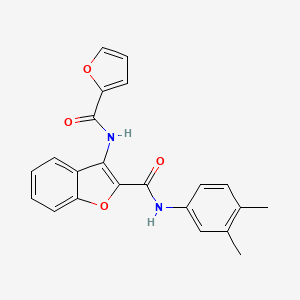

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)